Doranidazole - 149838-23-3

Doranidazole

Catalog Number: EVT-3185018
CAS Number: 149838-23-3
Molecular Formula: C8H13N3O6
Molecular Weight: 247.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doranidazole is a hypoxic radiosensitizer that has been extensively studied for its potential in enhancing the efficacy of radiotherapy in cancer treatment. It is classified as a nitroimidazole derivative, which is known for its ability to selectively target hypoxic tumor cells—cells that are deprived of adequate oxygen supply and are often resistant to radiation therapy. Doranidazole was developed by POLA Chemical Industry Inc. and has shown promise in various preclinical and clinical studies.

Source and Classification

Doranidazole is derived from the nitroimidazole class of compounds, which includes other well-known radiosensitizers such as misonidazole and etanidazole. The chemical structure of Doranidazole allows it to penetrate biological membranes and accumulate in hypoxic tissues, making it particularly effective in targeting tumor microenvironments where oxygen levels are low. Its synthesis typically involves the use of specific chiral precursors, such as diethyl tartrate, to ensure the desired stereochemistry is achieved during its formation .

Synthesis Analysis

Methods

The synthesis of Doranidazole involves several key steps:

  1. Starting Materials: The process begins with L-diethyl tartrate or D-diethyl tartrate as the initial raw material.
  2. Cyclization: The compound undergoes cyclization to form a bicyclic structure.
  3. Reduction: This step typically involves reducing the nitro group to an amine, which is crucial for biological activity.
  4. Acidylation: Finally, acidylation is performed to introduce functional groups that enhance its radiosensitizing properties .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yields and ensure the purity of the final product. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and concentration of Doranidazole throughout the synthesis process.

Molecular Structure Analysis

Structure

Doranidazole has a complex molecular structure characterized by a nitroimidazole core. The specific arrangement of atoms contributes to its biological activity, particularly its ability to interact with cellular components under hypoxic conditions.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: 273.28 g/mol
  • Chemical Structure: The detailed molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis

Reactions

Doranidazole participates in several chemical reactions that are relevant to its function as a radiosensitizer:

  1. Reduction Reactions: Under hypoxic conditions, Doranidazole can be reduced to form reactive intermediates that bind to cellular macromolecules, leading to enhanced cell death when combined with radiation.
  2. Hydrolysis: The compound may also undergo hydrolysis in biological systems, which can affect its stability and efficacy .

Technical Details

The kinetics of these reactions can vary significantly based on environmental factors such as pH and temperature, which must be considered when evaluating its therapeutic potential.

Mechanism of Action

Process

Doranidazole exerts its radiosensitizing effects primarily through the following mechanisms:

  1. Selective Accumulation: It preferentially accumulates in hypoxic tumor cells due to its lipophilic nature.
  2. Formation of Free Radicals: Upon exposure to ionizing radiation, Doranidazole generates free radicals that cause damage to DNA and other critical cellular structures.
  3. Enhanced Cell Death: This damage leads to increased apoptosis (programmed cell death) in tumor cells compared to normal cells .

Data

Studies have shown that the sensitizer enhancement ratio (SER) for Doranidazole can significantly improve cell survival rates when combined with radiation therapy, indicating its effectiveness as a radiosensitizer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Doranidazole typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Doranidazole exhibits stability under physiological conditions but may degrade under extreme pH levels or high temperatures.
  • Reactivity: Its reactivity with biological molecules makes it an effective agent for targeting cancer cells.
Applications

Scientific Uses

Doranidazole has been investigated for various applications in oncology:

  1. Cancer Treatment: It is primarily used as a radiosensitizer in conjunction with radiotherapy for treating solid tumors, particularly those with hypoxic regions.
  2. Research Tool: Its properties make it valuable for studying tumor biology and the effects of hypoxia on cancer progression.
  3. Clinical Trials: Ongoing clinical trials are assessing its efficacy and safety profile in combination with different radiation therapies .
Introduction to Doranidazole as a Radiosensitizer

Historical Development and Rationale for Hypoxic Cell Radiosensitization

Solid tumors often develop hypoxic (oxygen-deficient) regions due to aberrant vasculature and rapid cellular proliferation. Hypoxic cells exhibit 2.5–3-fold greater resistance to ionizing radiation than normoxic cells, as oxygen is critical for stabilizing radiation-induced DNA damage. This biological challenge spurred the development of hypoxic cell radiosensitizers – compounds mimicking oxygen’s electron affinity to potentiate radiation effects in tumor microenvironments [1] [3].

Early nitroimidazole derivatives (e.g., Misonidazole) demonstrated radiosensitization in vitro but failed clinically due to dose-limiting neurotoxicity [3] [6]. Doranidazole (PR-350), developed by POLA PHARMA (Japan), emerged in the 1990s as a 2-nitroimidazole nucleoside analogue engineered for reduced central nervous system (CNS) penetration. Its hydrophilic side chain (1’,3’,4’-trihydroxy-2’-butoxymethyl) minimizes blood-brain barrier (BBB) transit, confining activity to tumors with disrupted BBB – a hallmark of malignancies like glioblastoma and pancreatic cancer [1] [5]. Preclinical studies confirmed selective accumulation in hypoxic tumor regions, driving its evaluation in clinical trials for pancreatic cancer and glioma [1] [4].

Table 1: Key Milestones in Hypoxic Radiosensitizer Development

EraCompoundKey FindingClinical Limitation
1970sMisonidazoleDemonstrated hypoxic cell radiosensitization in vitro and in vivoDose-limiting peripheral neuropathy
1980s–1990sNimorazoleImproved toxicity profile; phase III success in HNSCC (DAHANCA 5 trial)Moderate efficacy in non-HNSCC cancers
1990s–PresentDoranidazoleDesigned BBB-impermeability; selective tumor accumulation; ferroptosis inductionPrimarily studied in Asia; global trials ongoing

Structural Classification within 2-Nitroimidazole Nucleoside Analogues

Doranidazole belongs to the 2-nitroimidazole class, characterized by a nitro group (-NO₂) at the 2-position of the imidazole ring. Unlike classical 2-nitroimidazoles (e.g., Azomycin), Doranidazole is a nucleoside analogue featuring a modified sugar moiety (1-(1’,3’,4’-trihydroxy-2’-butoxy)methyl) linked to the nitroimidazole base [2] [8]. This structure confers critical physicochemical properties:

  • Enhanced Hydrophilicity: The trihydroxybutoxymethyl side chain increases water solubility (log P = -1.2 vs. Misonidazole’s log P = -0.37), reducing passive diffusion across intact biological membranes [5] [8].
  • Tumor-Selective Uptake: In tumors with compromised BBB or vasculature (e.g., glioblastoma, pancreatic adenocarcinoma), hydrophilic Doranidazole extravasates and accumulates selectively in hypoxic regions, validated via autoradiography using [¹⁴C]-doranidazole [1].
  • Bioreductive Activation: Under hypoxia, the nitro group undergoes enzymatic reduction to cytotoxic nitro anion radicals. These metabolites covalently bind macromolecules, inhibit mitochondrial respiration, and amplify radiation-induced DNA strand breaks [5] [7].

Table 2: Structural Attributes of Doranidazole vs. Reference Nitroimidazoles

CompoundNitro Group PositionSide Chain StructurePartition Coefficient (log P)BBB Permeability
Misonidazole2-nitro2-Nitroimidazole-1-yl-3-methoxypropanol-0.37High
Nimorazole5-nitro1-(N-β-ethylmorpholine)-0.40Moderate
Doranidazole2-nitro1-(1’,3’,4’-trihydroxy-2’-butoxy)methyl-1.20Very Low

Comparative Analysis with Legacy Nitroimidazole Radiosensitizers

Radiosensitizing Efficacy

  • In Vitro Models: Doranidazole enhances radiation-induced reproductive cell death selectively under hypoxia. In C6 glioma cells, it reduced hypoxic cell survival by 60–80% at 5 mM with 4–8 Gy irradiation (SER~1.8), exceeding Nimorazole’s SER of 1.3–1.4 in similar assays [1] [4]. In colorectal cancer cells (Colo 201), Doranidazole increased cell killing from 22.2% to 36.4% at 30 Gy under hypoxia [4].
  • In Vivo Models:
  • Glioblastoma: Doranidazole (200 mg/kg) combined with 15 Gy radiation doubled median survival in orthotopic GSC-derived mouse models vs. radiation alone (p<0.01) [5].
  • Pancreatic Cancer: Phase III trials showed Doranidazole improved tumor mass reduction and survival in unresectable pancreatic cancer patients receiving radiotherapy [1].
  • Mechanistic Advantages: Beyond radiosensitization, Doranidazole induces mitochondrial complex I/II blockade in hypoxic glioma stem cells (GSCs), triggering ferroptosis – an iron-dependent cell death pathway not observed with Misonidazole or 5-nitroimidazoles [5].

Selective Toxicity Profile

  • Neurotoxicity: Misonidazole’s neurotoxicity (dose-limiting in 10–15% of patients) stems from high lipophilicity enabling CNS accumulation. Doranidazole’s hydrophilicity prevents this: Autoradiography confirmed negligible brain penetration in rats, even at therapeutic doses [1] [3].
  • Tumor Hypoxia Targeting: Unlike Nimorazole (effective in HNSCC), Doranidazole penetrates dense stromal tumors (e.g., pancreatic adenocarcinoma) due to enhanced vascular permeability. In C6 glioma-bearing rats, Evans blue dye confirmed BBB disruption, facilitating Doranidazole uptake specifically in tumor regions [1].

Properties

CAS Number

149838-23-3

Product Name

Doranidazole

IUPAC Name

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1

InChI Key

FIITXXIVUIXYMI-RQJHMYQMSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Synonyms

(2RSs,3SR)-3-((2-nitroimidazol-1-yl)methoxy)butane-1,2,4-triol
doranidazole
PR 350
PR-350

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.